丙烯苯酮,2',4'-二羟基-3-(间羟基-对甲氧基苯基)-

描述

Synthesis Analysis

The synthesis of compounds related to acrylophenone involves base-catalyzed reactions and various condensation processes. For example, a new dipolarophile used to construct bioactive heterocycles was synthesized via a base-catalyzed reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, showcasing a method to produce compounds with acrylophenone structures (Kavitha et al., 2006). Another method involves the condensation of 4-methoxyacetophenone with diethyl oxalate under basic conditions, resulting in dihydroxy derivatives (Nye et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to acrylophenone reveals intricate details about their crystallization and hydrogen bonding patterns. The compound 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, for instance, crystallizes in the monoclinic space group P21/c, exhibiting both inter- and intramolecular hydrogen bonds (Kavitha et al., 2006). This intricate bonding plays a crucial role in the compound's stability and reactivity.

科学研究应用

Pyrimidines in Anti-Inflammatory Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities .

- Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Chalcones in Antimalarial Activity

- Field : Pharmacology

- Application : Structurally related chalcones, including butein and 2’,4’-dihydroxy-3,4-dimethoxychalcone (DHDM), have been investigated for their potential antimalarial activity .

- Methods : Experimental and computational investigations were conducted to elucidate possible molecular mechanisms by which these compounds clear malaria parasites .

- Results : The work suggests butein as a better antimalarial compound due to its structural features which allow it to have greater intermolecular interactions, higher antioxidant activity and to create a covalent complex at the active site of falcipain-2 .

Chalcones in Antioxidant Activities

- Field : Pharmacology

- Application : Chalcones are secondary metabolites belonging to the flavonoid family that are ubiquitous in edible and medicinal plants. They exert great diversity in pharmacological activities such as antioxidant .

- Methods : The antioxidant activities of chalcones are attributed to their ability to scavenge free radicals and reactive oxygen species .

- Results : Studies reveal that a large number of chalcones exhibit potent antioxidant effects .

Chalcones in Anticancer Activities

- Field : Oncology

- Application : Chalcones have been studied for their potential anticancer activities .

- Methods : Experimental investigations were conducted to elucidate possible molecular mechanisms by which these compounds inhibit cancer cell proliferation .

- Results : The work suggests that certain chalcones can inhibit cancer cell growth and induce apoptosis .

Chalcones in Antimicrobial Activities

- Field : Microbiology

- Application : Chalcones have been studied for their potential antimicrobial activities .

- Methods : Experimental investigations were conducted to elucidate possible molecular mechanisms by which these compounds inhibit microbial growth .

- Results : The work suggests that certain chalcones can inhibit the growth of various bacteria and fungi .

Chalcones in Antiviral Activities

- Field : Virology

- Application : Chalcones have been studied for their potential antiviral activities .

- Methods : Experimental investigations were conducted to elucidate possible molecular mechanisms by which these compounds inhibit viral replication .

- Results : The work suggests that certain chalcones can inhibit the replication of various viruses .

属性

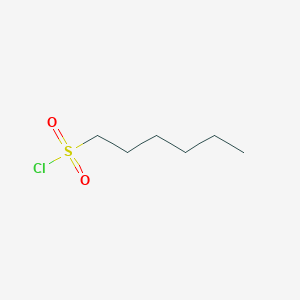

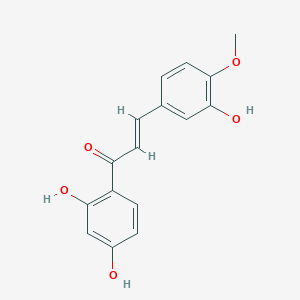

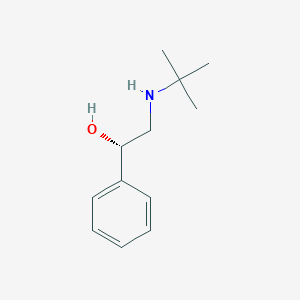

IUPAC Name |

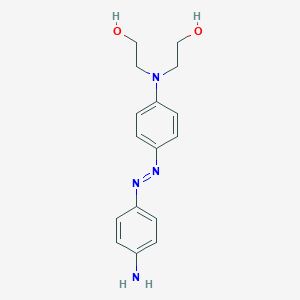

(E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVFVBIJKULVHA-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acrylophenone, 2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- | |

CAS RN |

13323-67-6 | |

| Record name | 4-O-Methylbutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)